molecular formula C9H9N3 B12063878 2-Imino-1,2-dihydroquinolin-1-amine

2-Imino-1,2-dihydroquinolin-1-amine

Cat. No.: B12063878
M. Wt: 159.19 g/mol
InChI Key: WDRONSIUETVCRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-1,2-dihydroquinolin-1-amine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzaldehyde with terminal alkynes and sulfonyl azides in the presence of a copper catalyst (CuCl) . This method is known for its mild reaction conditions and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The use of copper catalysis and mild reaction conditions makes it feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Imino-1,2-dihydroquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the imino group, to form various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Imino-1,2-dihydroquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-1,2-dihydroquinolin-1-amine involves its interaction with various molecular targets and pathways. The imino and amine groups in its structure allow it to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar ring structure but lacking the imino and amine groups.

    2-Aminoquinoline: Similar to 2-Imino-1,2-dihydroquinolin-1-amine but with an amino group instead of an imino group.

    1,2-Dihydroquinoline: Lacks the imino group but shares the dihydroquinoline structure.

Uniqueness: this compound is unique due to the presence of both imino and amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its similar counterparts.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-iminoquinolin-1-amine

InChI

InChI=1S/C9H9N3/c10-9-6-5-7-3-1-2-4-8(7)12(9)11/h1-6,10H,11H2

InChI Key

WDRONSIUETVCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N)N2N

Origin of Product

United States

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